molecular formula C22H21BrN2O4S2 B2687704 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251557-16-0

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2687704
CAS No.: 1251557-16-0
M. Wt: 521.44
InChI Key: SDZYADRLVAARJA-UHFFFAOYSA-N
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Description

1.1 Structural Overview The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a multifunctional small molecule featuring a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group, methyl groups at positions 4 and 6, and an acetamide side chain linked to a 3-(methylsulfanyl)phenyl moiety. This structure combines sulfonyl, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Carbodiimide-mediated coupling of 4-bromobenzenesulfonyl chloride with a dihydropyridinone intermediate.

Amide bond formation between the activated carboxylic acid (or ester) and 3-(methylsulfanyl)aniline, as seen in similar acetamide syntheses .
Such compounds are often explored for their biological activity, including kinase inhibition or antimicrobial properties, though specific data for this molecule remain unreported in the provided sources.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S2/c1-14-11-15(2)25(13-20(26)24-17-5-4-6-18(12-17)30-3)22(27)21(14)31(28,29)19-9-7-16(23)8-10-19/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZYADRLVAARJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride.

    Dimethylation: The dimethyl groups are added through alkylation reactions.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride.

    Attachment of Methylsulfanylphenyl Group: The final step involves coupling the intermediate with 3-(methylsulfanyl)phenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Pharmacological Applications

  • Cancer Therapy
    • The compound exhibits potential as an antineoplastic agent , specifically targeting tumor cells. Its structure allows it to inhibit certain enzymes involved in cancer cell proliferation.
    • Case Study : Research has shown that similar compounds with pyridine structures can inhibit histone methyltransferases, which are crucial in cancer progression .
  • Neuroprotection
    • It acts as a neuroprotective agent , potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
    • Mechanism : The sulfonyl group may interact with specific receptors involved in neuroprotection, enhancing cellular resilience against damage.
  • Anti-inflammatory Effects
    • The compound demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
    • Research Insight : Compounds with similar functional groups have been shown to reduce inflammation in animal models, suggesting a promising avenue for therapeutic development .
  • Metabolic Disorders
    • There is emerging evidence that this compound may help manage obesity and metabolic syndrome by influencing metabolic pathways.
    • Study Findings : Analogous compounds have been reported to enhance insulin sensitivity and reduce fat accumulation in preclinical studies.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights structural similarities and differences with key analogues:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound Dihydropyridinone 4-Bromobenzenesulfonyl, 4,6-dimethyl, 3-(methylsulfanyl)phenylacetamide Not reported
N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide Acetamide 4-Bromophenyl, 3,4-difluorophenyl Antimicrobial, enzyme inhibition
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine-thioether Sulfamoylphenyl, tetrahydropyrimidinone, thioether Anticancer (in vitro)
2-(2,6-Dimethylphenoxy)acetamide derivatives Phenoxyacetamide 2,6-Dimethylphenoxy, tetrahydro-pyrimidinone Antibacterial (structure-activity studies)

Key Observations :

  • The 4-bromobenzenesulfonyl group in the target compound is rare among analogues, which typically feature simpler halogenated aryl groups (e.g., 4-bromophenyl in ). This sulfonyl group may enhance electrophilic reactivity or hydrogen-bonding capacity compared to non-sulfonylated analogues.
  • The 3-(methylsulfanyl)phenyl substituent distinguishes the target compound from most analogues, which favor fluorine (e.g., 3,4-difluorophenyl in ) or hydroxyl groups. Thioether moieties are known to influence metabolic stability and membrane permeability .
Physicochemical Properties

However, inferences can be drawn:

  • Hydrogen Bonding : The sulfonyl group (SO₂) and acetamide (NHCO) in the target compound likely form strong hydrogen bonds, similar to N-(3,4-difluorophenyl)acetamide derivatives, which exhibit intermolecular N–H···O and C–H···F interactions . This may enhance crystallinity and thermal stability .

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